molecular formula C13H17NO2 B8356583 7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one

7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one

Cat. No. B8356583
M. Wt: 219.28 g/mol
InChI Key: ZWRMRXIGEWRMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-hydroxy-7-methyl-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C13H17NO2/c1-8(2)7-14-12(15)10-6-4-5-9(3)11(10)13(14)16/h4-6,8,12,15H,7H2,1-3H3

InChI Key

ZWRMRXIGEWRMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(N(C2=O)CC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared as described in Example 1, starting with 5.4 g of N-isobutyl-3-methylphthalimide in 20 cm3 of methanol and 1.4 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours and is then cooled to a temperature in the region of 0° C. and 10 cm3 of distilled water are added dropwise. The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. and the residue is taken up successively in diethyl ether and then in dichloromethane. The precipitate obtained is filtered off and the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The fractions comprising a mixture of the two expected products are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 0.74 g of 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a white powder (Rf=0.54, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) and 0.89 g of 4-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a cottony white solid (Rf=0.40, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) are thus obtained.
Name
N-isobutyl-3-methylphthalimide
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.